molecular formula C22H15ClF3N3O3S B2498941 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1029753-92-1

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2498941
M. Wt: 493.89
InChI Key: KYTUVPCZMQNGMZ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiadiazine , which is a type of organic compound that contains a benzene ring fused to a thiadiazine ring . The presence of the phenyl group (a benzene ring) and the trifluoromethyl group (a carbon atom bonded to three fluorine atoms) suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzothiadiazine ring system would likely contribute to the rigidity of the molecule, while the phenyl and trifluoromethyl groups could potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of any polar or charged groups, and the overall charge distribution within the molecule .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity (if any). It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3O3S/c23-15-10-11-19-16(12-15)21(14-6-2-1-3-7-14)28-29(33(19,31)32)13-20(30)27-18-9-5-4-8-17(18)22(24,25)26/h1-12H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTUVPCZMQNGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

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